![molecular formula C17H13N3O3 B14254181 {1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone CAS No. 401495-58-7](/img/structure/B14254181.png)
{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is characterized by the presence of a nitrophenyl group, an imidazole ring, and a phenylmethanone group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which is then subjected to further reactions to form the desired imidazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of imidazole derivatives generally involves similar reaction conditions and reagents as those used in laboratory-scale synthesis. The scalability of these reactions depends on the availability of starting materials and the efficiency of the reaction conditions.
化学反应分析
Types of Reactions
{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or palladium on carbon, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve solvents like toluene, methanol, or dichloromethane, and temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction yields amino derivatives. Substitution reactions can result in a wide range of substituted imidazole derivatives.
科学研究应用
{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of {1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, modulating their activity. The nitrophenyl and phenylmethanone groups can also contribute to the compound’s biological activity by interacting with different molecular targets. The exact mechanism of action depends on the specific biological context and the targets involved.
相似化合物的比较
Similar Compounds
{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone: Characterized by the presence of a nitrophenyl group, an imidazole ring, and a phenylmethanone group.
{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanol: Similar structure but with a hydroxyl group instead of a methanone group.
{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitrophenyl and phenylmethanone groups, along with the imidazole ring, allows for a wide range of chemical reactions and potential biological activities.
属性
CAS 编号 |
401495-58-7 |
|---|---|
分子式 |
C17H13N3O3 |
分子量 |
307.30 g/mol |
IUPAC 名称 |
[1-[(2-nitrophenyl)methyl]imidazol-2-yl]-phenylmethanone |
InChI |
InChI=1S/C17H13N3O3/c21-16(13-6-2-1-3-7-13)17-18-10-11-19(17)12-14-8-4-5-9-15(14)20(22)23/h1-11H,12H2 |
InChI 键 |
HMZPFSSCBMXWGR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=CN2CC3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


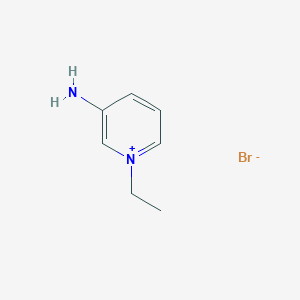
![4-Penten-2-ol, 2-[(1,1-dimethylethyl)diphenylsilyl]-1,1-difluoro-](/img/structure/B14254103.png)
![4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde](/img/structure/B14254115.png)
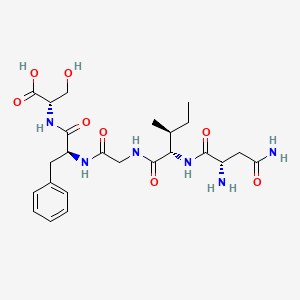

![1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene](/img/structure/B14254120.png)
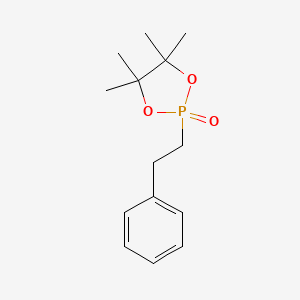

![N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine](/img/structure/B14254140.png)
![4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14254142.png)
![5-[2-(3-Acetyl-4-hydroxyphenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14254149.png)
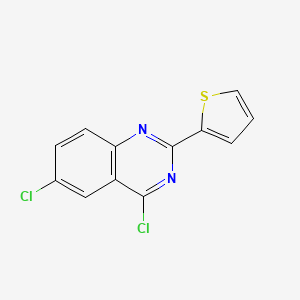
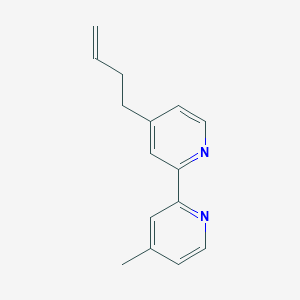
![3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine](/img/structure/B14254161.png)
